tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate: is an organic compound with the molecular formula C12H24N2O2 It is a derivative of carbamate, featuring a tert-butyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the use of tert-butyl chloroformate and 3-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its structural features make it a valuable tool for probing the active sites of enzymes .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
- tert-Butyl N-(3-methylpyrrolidin-3-yl)carbamate
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- Methyl tert-butyl (3-methylpyridin-2-yl)carbamate
Uniqueness: tert-Butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate is unique due to its specific structural features, such as the combination of a tert-butyl group and a pyrrolidine ring. This combination imparts distinct chemical properties, including enhanced stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-12(4)5-7-13-9-12/h13H,5-9H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKZUYBSSLTJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)CCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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